Methyl 4-methyl-3-(phenylsulfamoyl)benzoate
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Overview
Description
Methyl 4-methyl-3-(phenylsulfamoyl)benzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a methyl ester group, a phenylsulfamoyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-(phenylsulfamoyl)benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with phenylsulfonamide under suitable conditions. The nitro group is first reduced to an amine, which is then reacted with phenylsulfonyl chloride to form the sulfonamide. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(phenylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-methyl-3-(phenylsulfamoyl)benzoic acid.
Reduction: Methyl 4-methyl-3-(phenylsulfamoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-(phenylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(phenylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators . This inhibition can reduce inflammation and provide therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with a formyl group instead of a phenylsulfamoyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a phenylsulfamoyl group.
Methyl 3-formylbenzoate: Similar structure but with a formyl group at a different position on the benzene ring.
Uniqueness
Methyl 4-methyl-3-(phenylsulfamoyl)benzoate is unique due to the presence of the phenylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 4-methyl-3-(phenylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-8-9-12(15(17)20-2)10-14(11)21(18,19)16-13-6-4-3-5-7-13/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQZIXKUUAEEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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